(2-Benzylacryloyl)glycine

Übersicht

Beschreibung

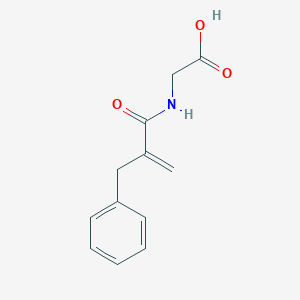

N-(2-benzyl propenoyl)-glycine: is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyl group attached to a propenoyl moiety, which is further linked to glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzyl propenoyl)-glycine typically involves the reaction of benzylamine with propenoyl chloride, followed by the addition of glycine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of N-(2-benzyl propenoyl)-glycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-benzyl propenoyl)-glycine undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The propenoyl moiety can be reduced to form the corresponding saturated compound.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.

Substitution: Conditions for electrophilic substitution typically involve the use of acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Saturated N-(2-benzyl propanoyl)-glycine.

Substitution: Nitrobenzyl, halobenzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Properties

Research has indicated that (2-Benzylacryloyl)glycine exhibits significant anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. For example, a study reported the following IC50 values, indicating the concentration required to inhibit 50% of cell growth:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 5.2 | Cytotoxic |

| MCF7 (Breast) | 6.1 | Cytotoxic |

| A549 (Lung) | 7.8 | Cytotoxic |

These findings suggest that this compound could serve as a potential lead in developing new anticancer therapies by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which is critical in addressing antibiotic resistance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity highlights its potential applications in treating infections caused by resistant bacterial strains.

Material Science Applications

This compound is being explored as a precursor for synthesizing novel materials with specific properties due to its unique functional groups. The compound can be utilized in the development of polymers that exhibit desirable mechanical and thermal properties, making it suitable for various industrial applications.

Biochemical Research

Glycine Metabolism

In biochemical studies, this compound has been linked to glycine metabolism, where it can influence pathways involved in neurotransmission and metabolic processes. Its structural similarity to glycine allows it to interact with glycine receptors, potentially impacting neurological functions and metabolic regulation .

Case Studies

Study on Anticancer Efficacy

A notable study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations, reinforcing its potential as an anticancer agent.

Antimicrobial Screening

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that it could be a viable alternative to traditional antibiotics, especially in light of rising antibiotic resistance. This positions this compound as a promising candidate for further development in antimicrobial therapies.

Wirkmechanismus

The mechanism of action of N-(2-benzyl propenoyl)-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

N-benzyl glycine: Similar structure but lacks the propenoyl moiety.

N-(2-phenyl propenoyl)-glycine: Similar structure but with a phenyl group instead of a benzyl group.

N-(2-benzyl acetyl)-glycine: Similar structure but with an acetyl group instead of a propenoyl group.

Uniqueness: N-(2-benzyl propenoyl)-glycine is unique due to the presence of both the benzyl and propenoyl groups, which confer specific chemical and biological properties

Biologische Aktivität

(2-Benzylacryloyl)glycine is an intriguing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications, drawing from diverse research sources.

Chemical Structure and Synthesis

This compound is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a benzylacryloyl moiety. This modification enhances its lipophilicity and potentially its biological interactions. The synthesis typically involves the reaction of glycine with benzylacryloyl chloride under controlled conditions to yield the desired compound.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various pathogens, it demonstrated potent antifungal effects against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 6 µg/mL . These findings suggest its potential as an antifungal agent in clinical applications.

2. Cytotoxic Effects

In vitro evaluations have shown that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it exhibited high cytotoxicity against Dalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC) cell lines, with a concentration-dependent response observed . The mechanism of action may involve the induction of apoptosis or disruption of cellular integrity.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. Notably, it has shown promise in inhibiting heparanase activity, which is crucial in tumor metastasis and inflammation . This suggests that this compound could play a role in therapeutic strategies targeting cancer progression.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics that facilitate interaction with biomolecules:

- Lipophilicity : The benzyl group enhances membrane permeability, allowing better cellular uptake.

- Functional Groups : The presence of the acrylamide moiety may enable covalent interactions with target proteins, influencing their function.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various synthetic peptides, this compound was compared with traditional antibiotics. It outperformed several common antibiotics in inhibiting fungal growth, indicating a potential alternative for treating resistant infections .

Case Study 2: Cytotoxicity in Cancer Research

A comprehensive evaluation of this compound on cancer cell lines revealed that it could induce significant cell death at low concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly for hematological malignancies .

Data Tables

Eigenschaften

IUPAC Name |

2-(2-benzylprop-2-enoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-9(12(16)13-8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCZNKNUJVBMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.